6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Overview
Description
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is the PI3Kδ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts as a highly selective inhibitor of the PI3Kδ enzyme . It binds to the enzyme, thereby inhibiting its activity . This results in the suppression of the downstream signaling pathways that are activated by PI3Kδ .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects several biochemical pathways. The most significant of these is the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, the compound effectively suppresses this pathway, leading to reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in cell proliferation and survival . This makes it a potential candidate for the treatment of diseases characterized by overactive PI3Kδ signaling, such as certain autoimmune diseases and leukemias .
Biochemical Analysis
Biochemical Properties
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as PI3Kδ, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s interaction with PI3Kδ suggests its potential use in modulating immune responses and treating autoimmune diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3Kδ can lead to altered signaling pathways that affect cell proliferation, survival, and differentiation . Additionally, this compound has been shown to impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PI3Kδ, leading to inhibition or activation of these enzymes . This binding can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. The inhibition of PI3Kδ, for example, can lead to reduced cell proliferation and increased apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, where the compound’s efficacy and safety profile change significantly with dosage adjustments .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and overall therapeutic efficacy . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its therapeutic efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may impact cellular metabolism .
Properties
IUPAC Name |
6-acetyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)12-3-2-8-7(5-12)4-9(14)11-10-8/h4H,2-3,5H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTHERYYDAKGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=NNC(=O)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.